2-Methyloct-3-yn-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

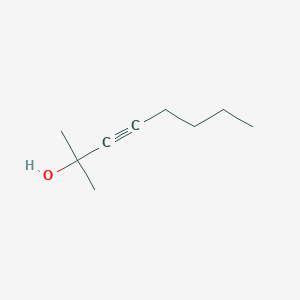

2-Methyloct-3-yn-2-ol is an organic compound with the molecular formula C9H16O. It is a member of the alkynol family, characterized by the presence of both an alkyne (carbon-carbon triple bond) and an alcohol (hydroxyl group) functional group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Methyloct-3-yn-2-ol can be synthesized through several methods. One common approach involves the reaction of 2-methyl-3-octyne with water in the presence of a strong acid catalyst, such as sulfuric acid. This reaction proceeds via a hydration mechanism, where the alkyne is converted to an enol intermediate, which subsequently tautomerizes to form the final alcohol product .

Industrial Production Methods: On an industrial scale, this compound can be produced using a similar hydration process, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Methyloct-3-yn-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid, depending on the oxidizing agent used.

Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.

Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.

Major Products:

Oxidation: 2-Methyloct-3-one or 2-methyloctanoic acid.

Reduction: 2-Methyloct-3-ene or 2-methyloctane.

Substitution: 2-Methyloct-3-yl chloride or 2-methyloct-3-yl bromide.

Applications De Recherche Scientifique

2-Methyloct-3-yn-2-ol has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Biological Studies: It is used in the study of enzyme-catalyzed reactions involving alkynes and alcohols.

Medicinal Chemistry: It is investigated for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of bioactive compounds.

Industrial Chemistry: It is utilized in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of 2-Methyloct-3-yn-2-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, while the alkyne group can undergo addition reactions with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparaison Avec Des Composés Similaires

2-Methylbut-3-yn-2-ol: Another alkynol with a shorter carbon chain.

2-Methylhex-3-yn-2-ol: An alkynol with a six-carbon chain.

2-Methylhept-3-yn-2-ol: An alkynol with a seven-carbon chain.

Uniqueness: 2-Methyloct-3-yn-2-ol is unique due to its specific carbon chain length and the position of the alkyne and hydroxyl groups. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and industrial applications .

Activité Biologique

2-Methyloct-3-yn-2-ol, also known as 2-Methylbut-3-yn-2-ol, is an alkynyl alcohol characterized by its complex structure and notable biological activities. This compound has garnered attention due to its potential applications in various fields, including pharmacology and toxicology. This article explores the biological activity of this compound, detailing its effects on human health, its toxicological profile, and relevant case studies.

This compound has the molecular formula C5H8O and a molecular weight of approximately 84.12 g/mol. It appears as a colorless to light yellow liquid with a boiling point of about 103 °C and a flash point of 19 °C. The compound is produced through the condensation of acetylene and acetone and is utilized as a precursor in the synthesis of terpenes and terpenoids .

Toxicological Profile

The biological activity of this compound includes significant toxicological effects observed in various studies:

- Eye and Skin Irritation : Animal studies have reported severe damage to the eyes upon exposure to this compound. Skin irritation was also noted among workers handling it .

- Acute Toxicity : In repeated dose toxicity studies on rats, doses of 200 mg/kg body weight resulted in sedation, hypothermia, and increased mortality rates. Higher doses (up to 800 mg/kg) led to severe toxicity, necessitating dose adjustments .

- Hematological Effects : Clinical examinations revealed significant changes in hematological parameters, including reduced leukocyte counts and hemoglobin concentration at elevated doses. An increase in polymorphonuclear neutrophils was also noted, indicating a potential inflammatory response .

- CNS Effects : The compound exhibited sedative effects on central nervous system functions, with an ED50 value for lateral positioning in mice recorded at 780 mg/kg body weight . Additionally, anticonvulsant properties were observed in electroshock tests conducted on rats .

In Vitro Studies

In vitro studies have demonstrated that concentrations of 0.67 mmol/l (approximately 56.4 mg/ml) can induce hemolysis in human blood samples, indicating its potential cytotoxic effects .

Case Study 1: Acute Exposure

A case study involving laboratory workers exposed to high concentrations of this compound highlighted acute respiratory distress and eye injuries. The study emphasized the need for protective equipment when handling this compound due to its irritant properties.

Case Study 2: Long-term Exposure

Another study assessed the long-term effects of exposure among industrial workers who regularly handled this compound. The findings indicated chronic respiratory issues and persistent skin irritation among workers, reinforcing the compound's hazardous nature.

Summary of Findings

| Parameter | Observation |

|---|---|

| Eye Damage | Severe damage observed in animal studies |

| Skin Irritation | Reported among exposed workers |

| Acute Toxicity | Sedation, hypothermia at high doses |

| Hematological Changes | Reduced leukocytes; increased neutrophils |

| CNS Effects | Sedative effects; anticonvulsant properties |

| In Vitro Hemolysis | Induced at concentrations of 0.67 mmol/l |

Propriétés

IUPAC Name |

2-methyloct-3-yn-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-4-5-6-7-8-9(2,3)10/h10H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVCJLTJIXQROOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CC(C)(C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.